N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a central five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure comprises:
- Thiadiazole core: Provides rigidity and influences electronic properties.
- 4-Methoxyphenyl carbamoyl methyl sulfanyl group: Positioned at the 5th carbon of the thiadiazole, this substituent introduces a methoxy (-OCH₃) group on the phenyl ring, which is electron-donating and may enhance solubility or modulate binding interactions.
The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiadiazole derivatives.
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-25-14-9-7-13(8-10-14)19-15(23)11-26-18-22-21-17(27-18)20-16(24)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKATTGWDGDRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. The synthesis typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization of thiosemicarbazide derivatives with carboxylic acids.
- Nucleophilic Substitution : The methoxyphenyl group is introduced via nucleophilic substitution reactions.
- Carbamoyl Group Formation : The thiadiazole derivative reacts with carbamoyl chlorides to form the carbamoyl methyl group.
- Final Coupling : The intermediate is coupled with a cyclohexanecarboxamide derivative under suitable conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. It may modulate pathways related to cell growth, apoptosis, and immune responses.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For instance:
- A review highlighted that many 1,3,4-thiadiazole derivatives have shown promising anticancer activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines .
- Specific compounds within this class have demonstrated IC50 values below 5 µg/mL against these cell lines, indicating potent inhibitory effects on cancer cell proliferation .
Antimycobacterial Activity
Recent studies have also explored the antimycobacterial properties of related compounds:
- A series of novel thiadiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Some compounds showed MIC values as low as 1 mM, indicating strong inhibitory effects .
- The binding interactions were further elucidated through molecular docking studies, which suggested effective binding to key enzymes involved in mycobacterial metabolism .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | IC50 Values (µg/mL) |
|---|---|---|
| N-[5-(methoxyphenyl)thiadiazole] | Anticancer (A549, SK-MEL-2) | <5 |
| 1,3,4-Thiadiazole Derivatives | Antimycobacterial (M. tuberculosis) | 1 mM |
| Dichloroanilines | Dyes and herbicides | N/A |
| Caffeine | CNS effects | N/A |
Case Studies
- Alam et al. (2011) reported significant anticancer activity across various human cancer cell lines with IC50 values demonstrating effective growth inhibition .
- Juszczak et al. (2012) found that specific thiadiazole derivatives exhibited good antiproliferative activity against multiple cancer types while showing low toxicity towards normal cells .
- Flefel et al. (2017) investigated the anticancer activity of thiadiazole thioglycosides and found moderate to good activity against liver and prostate cancer cell lines .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects
- Electron-Donating vs. Chloro (-Cl) and phenoxy groups in oxadiazole derivatives (e.g., ) introduce steric bulk and polarity, which may affect membrane permeability.
Hydrophobic vs. Polar Groups :
Heterocyclic Core Variations
- Thiadiazole vs. Oxadiazole :
- Thiadiazoles (S and N in the ring) exhibit greater electronegativity and rigidity compared to oxadiazoles (O and N), influencing electronic properties and metabolic stability .
- Bis-thiadiazole derivatives (e.g., ) adopt unique conformations (e.g., butterfly shape) that may enhance stacking interactions in crystal lattices or biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
